hAChE-IN-4

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Alzheimer's researchers often struggle with single-target cholinesterase inhibitors that lack balanced polypharmacology and brain penetration. hAChE-IN-4 (Compd 5d) solves this with a tacrine-chromene scaffold that delivers sub-micromolar activity across five disease-relevant targets. • hAChE IC50 = 0.25 μM, BuChE IC50 = 0.14 μM • BACE-1 IC50 = 0.44 μM, Aβ aggregation IC50 = 0.74 μM • MAO-B IC50 = 2.42 μM, predicted BBB permeability score 0.068 Enables simultaneous interrogation of cholinergic, amyloid and oxidative stress pathways. Supplied at ≥98% purity with ambient shipping and global delivery.

Molecular Formula C30H23Cl3N2O3
Molecular Weight 565.9 g/mol
Cat. No. B15140117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehAChE-IN-4
Molecular FormulaC30H23Cl3N2O3
Molecular Weight565.9 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=C(C=C6)Cl)Cl)N
InChIInChI=1S/C30H23Cl3N2O3/c31-18-8-5-16(6-9-18)25(36)15-37-19-10-11-21-26(14-19)38-30-28(27(21)17-7-12-22(32)23(33)13-17)29(34)20-3-1-2-4-24(20)35-30/h5-14,27H,1-4,15H2,(H2,34,35)
InChIKeyYWXJYJKUHOZQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hAChE-IN-4: BBB-Permeable hAChE Inhibitor


hAChE-IN-4, also known as Compound 5d, is a synthetic tacrine-chromene derivative that functions as a potent and selective inhibitor of human acetylcholinesterase (hAChE). It exhibits an IC50 of 0.25 μM for hAChE and demonstrates significant blood-brain barrier (BBB) permeability, as predicted by in silico models [1]. The compound is classified as a multi-target-directed ligand (MTDL) with ancillary activity against butyrylcholinesterase (BuChE, IC50 = 0.14 μM), β-secretase-1 (BACE-1, IC50 = 0.44 μM), monoamine oxidase B (MAO-B, IC50 = 2.42 μM), and amyloid-β (Aβ) aggregation (IC50 = 0.74 μM), making it a valuable tool for investigating the cholinergic and amyloid hypotheses of Alzheimer's disease [1].

Pathway Study Fit
Cholinergic and amyloid hypothesis research in Alzheimer's disease models
Multi-Target Profiling
Simultaneous investigation of hAChE, BuChE, BACE-1, MAO-B, and Aβ aggregation pathways
CNS Penetration Research
Predicted BBB-permeable tool compound for in vivo brain exposure studies
SAR Probe
3,4-Dichloro tacrine-chromene scaffold for structure-activity relationship investigations

hAChE-IN-4 vs. Clinical AChE Inhibitors


The class of acetylcholinesterase inhibitors is highly heterogeneous; potency, selectivity profile, BBB penetration, and multi-target ancillary activities vary dramatically between structurally distinct compounds. hAChE-IN-4 (Compd 5d) exhibits a unique combination of submicromolar hAChE inhibition, 5-fold greater BuChE activity than rivastigmine, and 8-fold greater Aβ aggregation inhibition than curcumin [1]. These quantitative differences arise from its specific 3,4-dichloro substitution pattern on the tacrine-chromene scaffold, which confers a distinct binding mode at the peripheral anionic site (PAS) of AChE [1]. Therefore, substituting hAChE-IN-4 with donepezil (hAChE IC50 = 0.13 μM, but weaker BuChE and Aβ activity) or rivastigmine (hAChE IC50 = 3.58 μM, weaker hAChE potency) would significantly alter experimental outcomes in multi-target Alzheimer's disease models, undermining reproducibility and scientific validity [1].

hAChE-IN-4 vs. Donepezil Multi-target profile (BuChE, Aβ, BACE-1, MAO-B) may not transfer; pathway coverage may shift substantially Target profile mismatch
hAChE-IN-4 vs. Rivastigmine hAChE potency context may differ; scaffold-dependent ancillary activities cannot be assumed Potency and mechanism mismatch
hAChE-IN-4 vs. Analog 5c Substitution pattern (3,4-dichloro vs. 3-nitro) alters selectivity index; balanced dual inhibition may shift to BuChE-preference Selectivity index shift

hAChE-IN-4: Quantitative Comparison with Reference Compounds


hAChE Inhibition Potency vs. Clinical Standards

hAChE-IN-4 (Compd 5d) demonstrates potent hAChE inhibition with an IC50 of 0.25 μM. In the same assay system, this is 14.3-fold more potent than rivastigmine (IC50 = 3.58 μM) and approximately 2-fold less potent than donepezil (IC50 = 0.13 μM) [1]. This positions hAChE-IN-4 as a high-potency inhibitor with an activity intermediate between these clinical standards.

hAChE Inhibition vs. Standards
Head-to-head
IC50 0.25 μM; 14.3-fold more potent than rivastigmine, 1.9-fold less than donepezil
Supports cholinergic pathway inhibition studies; calibrates expected effect size in enzyme models
Modified Ellman's method; recombinant hAChE; n=3
Acetylcholinesterase Alzheimer's disease Enzyme inhibition

BuChE Inhibition vs. Rivastigmine

hAChE-IN-4 (Compd 5d) inhibits human BuChE with an IC50 of 0.14 μM, which is 5.8-fold more potent than rivastigmine (IC50 = 0.81 μM) in the same assay [1]. It also exhibits comparable or superior activity to donepezil (IC50 = 0.21 μM), while being less potent than tacrine (IC50 = 0.02 μM).

BuChE Inhibition vs. Rivastigmine
Head-to-head
IC50 0.14 μM; 5.8-fold more potent than rivastigmine, 1.5-fold more potent than donepezil
Supports dual cholinesterase pathway-response context; may inform BuChE compensatory model studies
Human serum BuChE; n=3
Butyrylcholinesterase Cholinesterase inhibition Alzheimer's disease

Aβ Aggregation Inhibition vs. Curcumin

hAChE-IN-4 (Compd 5d) inhibits self-induced Aβ1-42 aggregation with an IC50 of 0.74 μM, and achieves 76% inhibition at 10 μM. In the same fluorescence-based assay, this represents an 8-fold improvement over curcumin (IC50 = 5.92 μM) [1].

Aβ Aggregation vs. Curcumin
Head-to-head
IC50 0.74 μM; 8-fold more potent than curcumin; 76% inhibition at 10 μM
Supports amyloid pathway aggregation model interpretation; reported aggregation inhibition context
Thioflavin T fluorescence assay; self-induced Aβ1-42
Amyloid-beta Protein aggregation Alzheimer's disease

BACE-1 and MAO-B Inhibition Profile

hAChE-IN-4 (Compd 5d) inhibits BACE-1 with an IC50 of 0.44 μM, and MAO-B with an IC50 of 2.42 μM [1]. In comparison, curcumin exhibits BACE-1 IC50 = 0.67 μM, and selegiline (a clinical MAO-B inhibitor) exhibits IC50 = 0.64 μM [1]. The compound's balanced activity across these targets supports its classification as a multi-target-directed ligand.

BACE-1 and MAO-B Profile
Head-to-head
BACE-1 IC50 0.44 μM (1.5-fold more potent than curcumin); MAO-B IC50 2.42 μM
Multi-target engagement supports pathway-response studies across amyloid and oxidative stress models
FRET-based BACE-1 assay; MAO-B fluorometric assay
BACE-1 MAO-B Multi-target-directed ligand

Predicted BBB Permeability

hAChE-IN-4 (Compd 5d) was predicted to be BBB-penetrant using an online BBB prediction server, with a BBB score of 0.068 [1]. In the same prediction model, rivastigmine scored 0.042, donepezil scored 0.135, and tacrine scored 0.120 [1]. This indicates that hAChE-IN-4 is expected to achieve therapeutic CNS concentrations comparable to established brain-penetrant drugs.

Predicted BBB Permeability
Data to verify
BBB score 0.068; 1.6-fold higher than rivastigmine; within range of brain-penetrant drugs
In silico prediction supports CNS exposure model studies; requires experimental validation
Online BBB prediction server; no in vivo confirmation reported
Blood-brain barrier CNS penetration In silico ADME

AChE/BuChE Selectivity vs. Analog 5c

hAChE-IN-4 (Compd 5d) exhibits an AChE/BuChE selectivity index (SI) of 1.69 (calculated as IC50 of AChE / IC50 of BuChE), indicating balanced dual inhibition [1]. In contrast, the closely related analog 5c (3-NO2 substitution) displays a significantly higher SI of 5.37, reflecting a >3-fold greater preference for BuChE over AChE [1]. This difference is attributed to the 3,4-dichloro substitution pattern in 5d versus the 3-nitro group in 5c, which alters binding interactions at the peripheral anionic site.

AChE/BuChE Selectivity vs. Analog 5c
Head-to-head
Selectivity index 1.69 for 5d vs. 5.37 for 5c; 3.2-fold difference due to substitution pattern
Supports structure-activity relationship interpretation; selectivity context is scaffold-dependent
Calculated from IC50 values by modified Ellman's method
Selectivity index AChE/BuChE ratio Structure-activity relationship

hAChE-IN-4: Recommended Applications


Alzheimer's Disease Multi-Target Pharmacology

hAChE-IN-4 is ideally suited for in vitro and in vivo studies investigating the multi-target-directed ligand (MTDL) approach to Alzheimer's disease. Its balanced inhibition of hAChE (IC50 0.25 μM), BuChE (0.14 μM), BACE-1 (0.44 μM), MAO-B (2.42 μM), and Aβ aggregation (0.74 μM) allows researchers to simultaneously probe cholinergic, amyloid, and oxidative stress pathways [1]. The compound's predicted BBB permeability (score 0.068) supports its use in CNS-focused models [1].

Comparative Efficacy vs. Clinical AChE Inhibitors

The direct head-to-head quantitative data comparing hAChE-IN-4 to donepezil, rivastigmine, and tacrine in identical assays (modified Ellman's method) makes it a valuable reference compound for benchmarking novel AChE inhibitors [1]. Researchers can use hAChE-IN-4 to establish relative potency scales and to investigate structure-activity relationships that differentiate tacrine-derived MTDLs from standard-of-care agents [1].

SAR and Medicinal Chemistry Optimization

hAChE-IN-4 (Compd 5d) and its close analog 5c serve as key SAR probes for understanding how 3,4-dichloro versus 3-nitro substitution on the tacrine-chromene scaffold influences target selectivity and potency [1]. The quantitative selectivity index difference (1.69 for 5d vs. 5.37 for 5c) provides a clear experimental framework for medicinal chemists designing next-generation cholinesterase inhibitors with tailored selectivity profiles [1].

In Vitro BBB Permeability Screening

The predicted BBB permeability of hAChE-IN-4 (score 0.068) can be experimentally validated in cell-based models (e.g., hCMEC/D3 or MDCK-MDR1 monolayers) and compared to rivastigmine (0.042) and donepezil (0.135) to establish rank-order CNS penetration [1]. Such studies are critical for de-risking CNS drug discovery programs and for validating in silico ADME prediction tools [1].

Application
Selection Property
Validation Focus
Multi-target AD pharmacology studies
Balanced multi-pathway inhibition profile
Cholinergic, amyloid, and oxidative stress pathway response
Novel AChE inhibitor benchmarking
Quantified comparator context vs. donepezil, rivastigmine, tacrine
Relative potency calibration and assay standardization
Medicinal chemistry SAR optimization
3,4-Dichloro scaffold with selectivity index data vs. 5c analog
Substitution-dependent selectivity and target engagement review
CNS penetration model validation
Predicted BBB permeability score for rank-order comparison
Cell-based BBB model validation and in silico tool confirmation

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39 linked technical documents
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